![molecular formula C16H16N4O2S B2370384 N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide CAS No. 2034580-95-3](/img/structure/B2370384.png)
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
- Synthesis of Antibiotics: Ahmed (2007) discusses the preparation of 3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its subsequent reaction to yield pyrimidinone derivatives with potential as antibiotics and antibacterial drugs against Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Synthesis, Characterization, and Docking Studies
- Antimicrobial Evaluation: Talupur et al. (2021) synthesized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, which were evaluated for their antimicrobial properties and underwent molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
BACE1 Inhibitors Synthesis and Evaluation
- β-Secretase Inhibitors for Alzheimer's: Edraki et al. (2015) synthesized N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivatives as β-secretase (BACE1) inhibitors, a target for Alzheimer's disease treatment. They evaluated the BACE1 inhibitory activity of these compounds (Edraki et al., 2015).
Synthesis for Non-Linear Optical and Molecular Docking Studies
- Synthesis for Optical Properties: Jayarajan et al. (2019) synthesized compounds for exploring non-linear optical properties and performed molecular docking analyses to investigate their potential anticancer activity (Jayarajan et al., 2019).
Synthesis of Biologically Active Derivatives
- Antimicrobial Activity: Babu et al. (2013) synthesized biologically active derivatives with significant activities against bacterial and fungal strains (Babu, Pitchumani, & Ramesh, 2013).
14C-Labeling for Pharmacological Studies
- CCK-A Antagonist Labeling: Saemian et al. (2012) prepared a 14C-labeled carboxamide as part of a study for CCK-A antagonists (Saemian, Shirvani, & Javaheri, 2012).
Antimicrobial and Antinociceptive Activities
- Synthesis and Biological Evaluation: Desai et al. (2011) synthesized compounds for in vitro antibacterial and antifungal activities. Similarly, Shipilovskikh et al. (2020) studied the antinociceptive activity of synthesized compounds (Desai, Dodiya, & Shihora, 2011); (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
PET Tracers and Imaging Agents
- PET Imaging Agents: Wang et al. (2018) synthesized compounds as potential PET tracers for imaging enzymes in neuroinflammation (Wang et al., 2018).
properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c17-9-14-16(19-7-6-18-14)22-13-3-1-12(2-4-13)20-15(21)11-5-8-23-10-11/h5-8,10,12-13H,1-4H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFOGIKHQHQQHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CSC=C2)OC3=NC=CN=C3C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)thiophene-3-carboxamide |
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